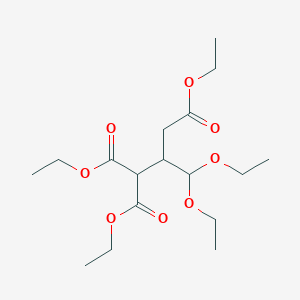
5-Butyl-5-methylnona-2,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-methylnona-2,7-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-methylnona-2,7-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are often used for the preparation of conjugated dienes .
For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed. This is followed by elimination reactions to form the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.
化学反応の分析
Types of Reactions
5-Butyl-5-methylnona-2,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS) for halogenation
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated derivatives
科学的研究の応用
5-Butyl-5-methylnona-2,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Butyl-5-methylnona-2,7-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in reactions like the Diels-Alder reaction .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene commonly found in natural rubber.
2,4-Hexadiene: A diene with a similar structure but different substituents.
Uniqueness
5-Butyl-5-methylnona-2,7-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and specific positioning of double bonds make it different from simpler dienes like 1,3-butadiene and isoprene .
特性
CAS番号 |
57217-03-5 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
5-butyl-5-methylnona-2,7-diene |
InChI |
InChI=1S/C14H26/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-6,8-9H,7,10-13H2,1-4H3 |
InChIキー |
HPZWKHWCGLFEHU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(CC=CC)CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
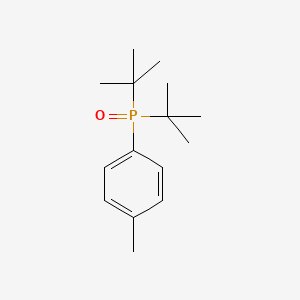
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)


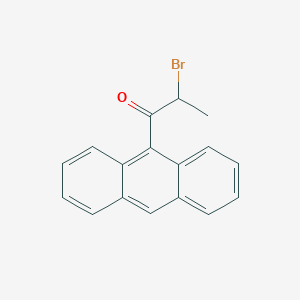
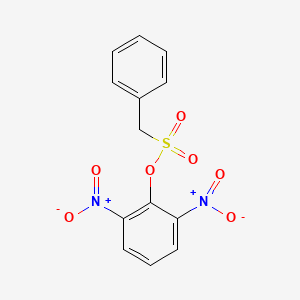

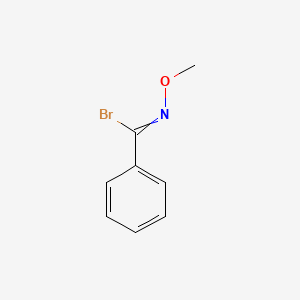
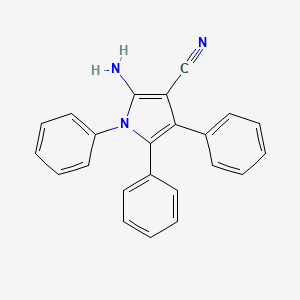

![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
